![molecular formula C3H6N4O2S2 B14408517 Methyl [amino(nitroamino)methylidene]carbamodithioate CAS No. 82060-31-9](/img/structure/B14408517.png)
Methyl [amino(nitroamino)methylidene]carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [amino(nitroamino)methylidene]carbamodithioate is a complex organic compound that contains multiple functional groups, including amino, nitro, and carbamodithioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [amino(nitroamino)methylidene]carbamodithioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methyl isothiocyanate with an appropriate amine to form the carbamodithioate structure. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl [amino(nitroamino)methylidene]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl [amino(nitroamino)methylidene]carbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl [amino(nitroamino)methylidene]carbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl isothiocyanate: Shares the isothiocyanate group but lacks the nitro and amino groups.
Aminocarbamodithioates: Compounds with similar carbamodithioate structures but different substituents.
Nitroamines: Compounds containing nitro and amino groups but lacking the carbamodithioate structure.
Uniqueness
Methyl [amino(nitroamino)methylidene]carbamodithioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound for research and industrial use.
Properties
CAS No. |
82060-31-9 |
|---|---|
Molecular Formula |
C3H6N4O2S2 |
Molecular Weight |
194.2 g/mol |
IUPAC Name |
methyl N-[amino(nitramido)methylidene]carbamodithioate |
InChI |
InChI=1S/C3H6N4O2S2/c1-11-3(10)5-2(4)6-7(8)9/h1H3,(H3,4,5,6,10) |
InChI Key |
OSIDRCKYGONEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)N=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14408441.png)
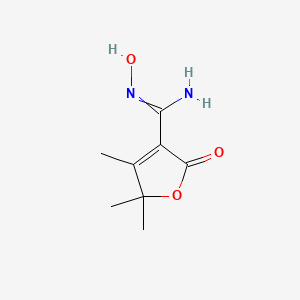
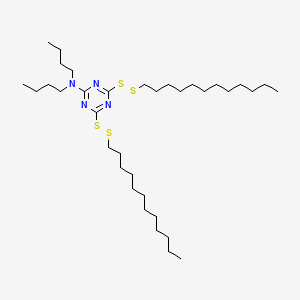
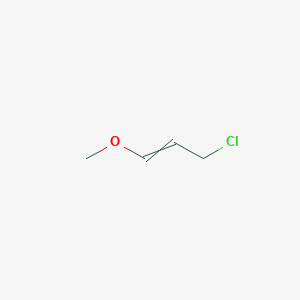

![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)
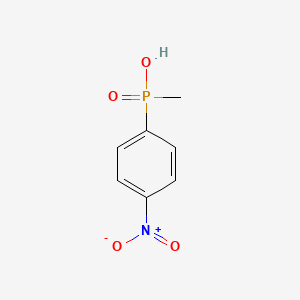
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)
![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)
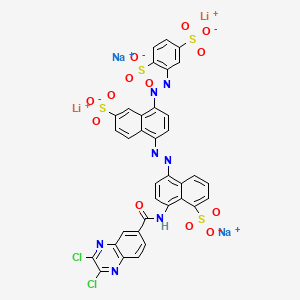
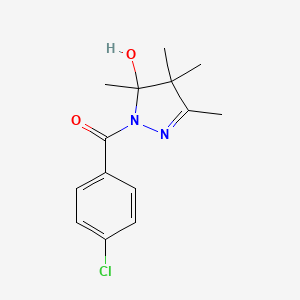
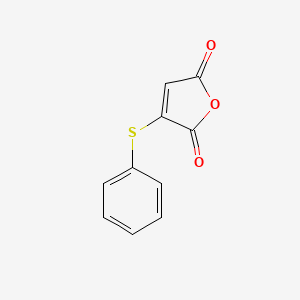
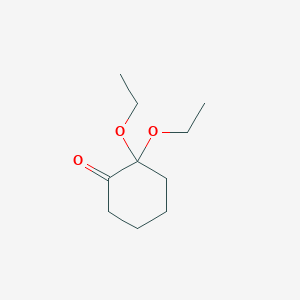
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
